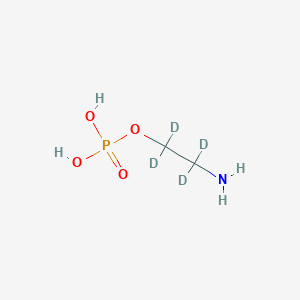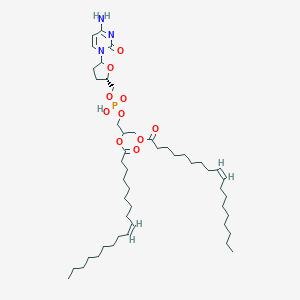
3BrB-PP1
Vue d'ensemble
Description
3BrB-PP1 est un membre de la classe des pyrazolopyrimidines, plus précisément la pyrazolo[3,4-d]pyrimidin-4-amine, portant des substituants supplémentaires tert-butyle et 3-bromobenzyl aux positions 1 et 3 respectivement . Il est un inhibiteur de CDPK1 et de la kinase AKT, qui est compétitif avec l’ATP . Ce composé présente une activité inhibitrice spécifique envers les protéines kinases avec des mutations dans la poche de liaison à l’ATP, en particulier la mutation de la Thr97 au sein de la poche de liaison à l’ATP de Sty1 .
Applications De Recherche Scientifique
3BrB-PP1 has several scientific research applications:
Mécanisme D'action
3BrB-PP1 exerce ses effets en agissant comme un inhibiteur de la phosphorylation, qui est compétitif avec l’ATP, des protéines kinases . Il cible spécifiquement la poche de liaison à l’ATP des kinases avec des mutations, telles que la mutation de la Thr97 dans Sty1 . En étant compétitif avec l’ATP, this compound inhibe l’activité de phosphorylation de ces kinases, affectant ainsi les voies de signalisation en aval .
Analyse Biochimique
Biochemical Properties
3-[(3-bromophenyl)methyl]-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine interacts with enzymes such as CDPK1 and AKT kinase . These interactions are ATP-competitive, meaning that the compound competes with ATP for binding to these enzymes .
Cellular Effects
The compound’s effects on cells are largely due to its inhibition of CDPK1 and AKT kinase . By inhibiting these enzymes, it can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
3-[(3-bromophenyl)methyl]-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine exerts its effects at the molecular level through its binding interactions with CDPK1 and AKT kinase . As an ATP-competitive inhibitor, it binds to the ATP-binding site of these enzymes, preventing ATP from binding and thus inhibiting the enzymes’ activity .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
. Les conditions de réaction impliquent généralement l’utilisation de solvants organiques et de catalyseurs pour faciliter les réactions de substitution.
Méthodes de Production Industrielle
Les méthodes de production industrielle de 3BrB-PP1 ne sont pas largement documentées.
Analyse Des Réactions Chimiques
Types de Réactions
3BrB-PP1 subit diverses réactions chimiques, notamment des réactions de substitution en raison de la présence de substituants réactifs . Il est également impliqué dans des réactions de phosphorylation car il agit comme un inhibiteur de la phosphorylation, qui est compétitif avec l’ATP .
Réactifs et Conditions Communs
Les réactifs couramment utilisés dans la synthèse et les réactions de this compound comprennent des solvants organiques tels que le diméthylsulfoxyde (DMSO), des catalyseurs et d’autres composés organiques qui facilitent les réactions de substitution et de phosphorylation .
Principaux Produits Formés
Les principaux produits formés à partir des réactions impliquant this compound sont généralement des protéines phosphorylées, car le composé inhibe les protéines kinases en étant compétitif avec l’ATP .
Applications de la Recherche Scientifique
This compound a plusieurs applications en recherche scientifique :
Comparaison Avec Des Composés Similaires
Composés Similaires
Unicité
This compound est unique en raison de son activité inhibitrice spécifique envers les protéines kinases avec des mutations dans la poche de liaison à l’ATP . Cette spécificité en fait un outil précieux pour étudier le rôle de ces kinases dans divers processus biologiques et maladies .
Propriétés
IUPAC Name |
3-[(3-bromophenyl)methyl]-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN5/c1-16(2,3)22-15-13(14(18)19-9-20-15)12(21-22)8-10-5-4-6-11(17)7-10/h4-7,9H,8H2,1-3H3,(H2,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTICVONBLRGQJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=NC=NC(=C2C(=N1)CC3=CC(=CC=C3)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647751 | |
| Record name | 3-[(3-Bromophenyl)methyl]-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956025-99-3 | |
| Record name | 3-[(3-Bromophenyl)methyl]-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3BrB-PP1 affect Toxoplasma gondii and what are the potential downstream effects?
A1: While the exact mechanism of action remains under investigation, research suggests that this compound, a protein kinase inhibitor analog, exhibits bradyzoite-inducing effects in Toxoplasma gondii. [] Bradyzoites are the slow-growing, encysted form of the parasite, responsible for chronic toxoplasmosis in humans. This differentiation process is crucial for the parasite's survival within the host.
Q2: Can you elaborate on the research methods employed to study the impact of this compound on Toxoplasma gondii?
A2: Researchers utilized a novel high-throughput screening system employing a reporter parasite, PLK/DLUC_1C9, engineered to express firefly luciferase under the control of the bradyzoite-specific BAG1 promoter. [] This system enabled the rapid and sensitive detection of bradyzoite differentiation in response to this compound and other compounds. This approach, coupled with potential structural studies like the one hinting at TgCDPK1 interaction, [] facilitates a deeper understanding of the compound's influence on Toxoplasma gondii at a molecular level.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B140120.png)
![7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine](/img/structure/B140123.png)

![7-Methoxy-3-methyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4(3H)-one](/img/structure/B140126.png)



![7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline](/img/structure/B140134.png)
